N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide

Lipophilicity XLogP3 Con generic series

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide (CAS 897455-38-8) is a synthetic small molecule belonging to the 2-thioether-imidazole acetamide structural class. It possesses a molecular weight of 381.5 g/mol, a computed XLogP3-AA of 3.8, and contains a 5-(4-methoxyphenyl)-1H-imidazole core linked via a thioethyl spacer to an m-tolylacetamide side chain.

Molecular Formula C21H23N3O2S
Molecular Weight 381.49
CAS No. 897455-38-8
Cat. No. B2648082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide
CAS897455-38-8
Molecular FormulaC21H23N3O2S
Molecular Weight381.49
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H23N3O2S/c1-15-4-3-5-16(12-15)13-20(25)22-10-11-27-21-23-14-19(24-21)17-6-8-18(26-2)9-7-17/h3-9,12,14H,10-11,13H2,1-2H3,(H,22,25)(H,23,24)
InChIKeyUAWVDOZXCQVXHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide (CAS 897455-38-8): Chemical Identity and Core Structural Class


N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide (CAS 897455-38-8) is a synthetic small molecule belonging to the 2-thioether-imidazole acetamide structural class [1]. It possesses a molecular weight of 381.5 g/mol, a computed XLogP3-AA of 3.8, and contains a 5-(4-methoxyphenyl)-1H-imidazole core linked via a thioethyl spacer to an m-tolylacetamide side chain [1]. This scaffold architecture is shared by a series of closely related analogs that differ exclusively in the N-acyl substituent attached to the thioethyl linker, placing the compound within a well-defined congeneric series [1][2]. However, no primary pharmacological or biochemical assay data have been published for this specific compound in the peer-reviewed literature to date.

Why N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide Cannot Be Interchanged with Its Nearest Structural Analogs


Within the series of N-acyl variants sharing the identical 5-(4-methoxyphenyl)-1H-imidazol-2-yl thioethyl scaffold, substitution of the terminal acetamide moiety produces quantifiable differences in molecular weight, lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1][2][3][4]. These computed physicochemical properties are primary drivers of solubility, permeability, metabolic stability, and target-binding thermodynamics; therefore, even structurally conservative replacements such as phenyl → m-tolyl (the present compound) or phenyl → pivaloyl (a reference analog) are expected to yield non-equivalent ADME and pharmacological profiles [1][5]. Evidence from a related imidazole-thioacetamide BACE1 inhibitor series confirms that subtle N-acyl modifications alter both enzymatic IC₅₀ values and blood-brain barrier permeability by measurable margins [5]. Consequently, generic interchange based solely on shared core architecture is unsupported by quantitative structure-property evidence.

Quantitative Differentiation Evidence for N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide Versus Closest Analogs


Lipophilicity Shift: m-Tolyl Substituent Increases XLogP3 by 0.4–0.5 Log Units Relative to Phenyl and Pivaloyl Analogs

The target compound bears an m-tolylacetamide terminus that confers a computed XLogP3-AA of 3.8, compared with 3.4 for the unsubstituted phenylacetamide analog (CAS 897455-26-4) and 3.3 for the pivalamide analog (CAS 897455-56-0) [1][2][3]. This +0.4 to +0.5 log-unit increment is directly attributable to the meta-methyl group on the phenyl ring and is expected to translate into higher membrane partitioning and altered pharmacokinetic distribution [1].

Lipophilicity XLogP3 Con generic series

Molecular Weight Distinction: Intermediate Size (381.5 Da) Between Pivalamide (333.5 Da) and 4-Methoxyphenylacetamide (397.5 Da) Analogs

The molecular weight of the target compound (381.5 g/mol) occupies an intermediate position in the congeneric series: it is 48 Da heavier than the pivalamide analog (333.5 g/mol) and 16 Da lighter than the 4-methoxyphenylacetamide analog (397.5 g/mol) [1][2][3]. Compared to the phenylacetamide analog (367.5 g/mol), the m-tolyl compound is 14 Da heavier—precisely the mass of one methylene unit introduced at the meta position [1][4].

Molecular weight Congeneric series Physicochemical property

Hydrogen-Bond Acceptor Count: Target Compound Lacks the Additional Ether Oxygen Present in the 4-Methoxyphenylacetamide Analog

The target compound has 4 hydrogen-bond acceptor (HBA) atoms, identical to the phenylacetamide and pivalamide analogs, whereas the 4-methoxyphenylacetamide analog (CAS 897455-34-4) possesses 5 HBA atoms due to the additional methoxy oxygen on its terminal phenyl ring [1][2]. This difference alters the topological polar surface area and hydrogen-bonding capacity of the molecule, parameters that correlate with intestinal absorption and blood-brain barrier penetration.

Hydrogen-bond acceptor Polar surface area Congeneric series

Rotatable Bond Flexibility: Target Compound (8 Bonds) Exceeds the Pivalamide Analog (7 Bonds), Potentially Influencing Entropic Binding Penalty

The target compound contains 8 rotatable bonds, one more than the pivalamide analog (7 rotatable bonds) and two more than the structurally simplest members of the series [1][2]. The additional rotatable bond arises from the benzylic methylene of the m-tolylacetamide group, absent in the t-butyl-capped pivalamide. Increased rotatable bond count is associated with greater conformational entropy loss upon binding, which can reduce binding affinity unless offset by favorable enthalpic contacts.

Rotatable bonds Conformational flexibility Congeneric series

Class-Level Scaffold Relationship to BACE1 Inhibitors: Structural Homology with a Known Pharmacologically Active Series

The 2-substituted-thio-N-(1H-imidazol-2-yl)acetamide scaffold shared by the target compound has been explicitly optimized as a β-secretase (BACE1) inhibitor platform. In the published series, the most potent analog (compound 41) achieved an IC₅₀ of 4.6 μM against BACE1, with favorable predicted blood-brain barrier permeability and low HEK293 cytotoxicity [1]. While the target compound itself has not been tested in this assay, its core architecture places it within the pharmacophore space that produced these measurable enzyme inhibition and permeability outcomes [1].

BACE1 inhibitor Scaffold homology Alzheimer's disease

Recommended Application Scenarios for N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Expansion: Probing the Lipophilicity–Activity Relationship in Imidazole-Thioether BACE1 Inhibitor Series

The target compound's XLogP3 of 3.8—intermediate between the phenyl analog (3.4) and more lipophilic members of the scaffold class—makes it a valuable probe for mapping the lipophilicity tolerance of the BACE1 active site [1][2]. Its m-tolyl group adds 14 Da and 0.4 log units relative to the phenyl baseline without altering the hydrogen-bond acceptor count, enabling SAR studies that decouple lipophilicity from hydrogen-bonding changes [1]. The published BACE1 inhibitor series demonstrates that N-acyl variation modulates IC₅₀ by over 8-fold (4.6 μM vs. 37.4 μM), confirming that systematic exploration of this position is pharmacologically meaningful [3].

Physicochemical Property Benchmarking for CNS Drug-Likeness Optimization

With a molecular weight of 381.5 Da, 8 rotatable bonds, and 4 HBA, the target compound satisfies multiple CNS drug-likeness criteria (MW < 400, HBA ≤ 4) while the 4-methoxyphenylacetamide analog (397.5 Da, 5 HBA) deviates from these guidelines [1][2]. This property profile positions the compound as a reference standard for optimizing CNS multiparameter optimization (MPO) scores within the 2-thioether-imidazole acetamide series. Procurement of this compound alongside the phenylacetamide and pivalamide analogs enables property-matched control experiments where lipophilicity and molecular weight are varied systematically [1][3][4].

Negative Control or Inactive Analog Selection for Target Engagement Studies

Given the absence of published biological activity data, CAS 897455-38-8 is currently best deployed as a structurally matched negative control or as a starting material for in-house biochemical profiling [1]. When used alongside the characterized BACE1 inhibitor compound 41 (IC₅₀ = 4.6 μM) from the Yan et al. series, the target compound provides a scaffold-matched comparator that differs only in the N-acyl substituent, allowing researchers to attribute observed activity differences specifically to the m-tolylacetamide moiety rather than to core scaffold variations [2].

Chemical Biology Tool Compound for m-Tolyl Pharmacophore Characterization

The m-tolylacetamide terminus presents a meta-methyl-substituted phenyl ring that is absent in all closely cataloged analogs of this scaffold [1][2][3]. This structural feature may engage hydrophobic sub-pockets or CH–π interactions that are inaccessible to the unsubstituted phenyl, pivaloyl, or 4-methoxyphenylacetyl variants. Procurement of the compound enables chemoproteomic or thermal shift assays to identify protein targets that preferentially recognize the m-tolyl motif, generating novel target-ID data for this under-explored chemical space [1].

Quote Request

Request a Quote for N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.